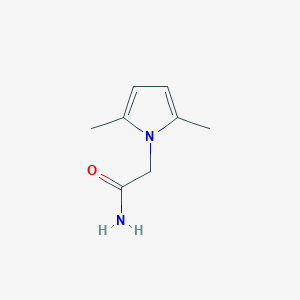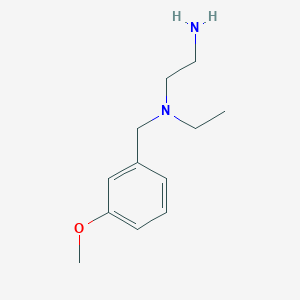
2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
概要
説明
“2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” is a chemical compound with the linear formula C8H12N2O . It has a molecular weight of 152.198 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring, which is a five-membered aromatic heterocycle, with two methyl groups attached at the 2 and 5 positions . An acetamide group is attached to the pyrrole ring .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 375.4±30.0 °C and its predicted density is 1.02±0.1 g/cm3 .作用機序
Target of Action
The primary targets of 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide are the dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in the metabolic processes of cells. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway.
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of the DHFR and enoyl ACP reductase enzymes
Biochemical Pathways
The action of this compound affects the pathways associated with the synthesis of tetrahydrofolate and fatty acids . By interacting with DHFR and enoyl ACP reductase, the compound can potentially influence the production of nucleic acids and fatty acids, respectively. The downstream effects of these changes on cellular functions and processes are subject to ongoing research.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interactions with its target enzymes. The compound has been shown to exhibit appreciable action against DHFR and enoyl ACP reductase , potentially leading to changes in nucleic acid and fatty acid synthesis. Some of the synthesized compounds have also shown strong antibacterial and antitubercular properties .
実験室実験の利点と制限
One advantage of using 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide in lab experiments is its high yield synthesis method, which makes it relatively easy to produce on a larger scale. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability, which may enhance its therapeutic potential. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
科学的研究の応用
2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide has been studied for its potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In addition, this compound has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Safety and Hazards
While specific safety and hazard information for “2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” is not available, it’s important to handle all chemical compounds with care. When storing and handling this compound, avoid contact with oxidizing agents to prevent fire and explosion . Ensure adequate ventilation to avoid inhaling its vapors .
特性
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-3-4-7(2)10(6)5-8(9)11/h3-4H,5H2,1-2H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIDGDSKTHHHQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406626 | |
| Record name | 1H-Pyrrole-1-acetamide, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61921-94-6 | |
| Record name | 1H-Pyrrole-1-acetamide, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















